The synthesis of 3-oxo-N-(quinolin-8-yl)-3H-benzo[f]chromene-2-carboxamide was achieved through the reaction of a quinoline derivative, specifically quinoline-3-carbohydrazide, with 2-hydroxynaphthalene-1-carbaldehyde in ethanol in the presence of a catalytic amount of glacial acetic acid. [] The reaction mixture was refluxed for a specific period, resulting in the formation of the desired compound. []
The molecular structure of 3-oxo-N-(quinolin-8-yl)-3H-benzo[f]chromene-2-carboxamide has been elucidated using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR spectroscopies. [] This analysis revealed the presence of characteristic peaks corresponding to the quinoline, chromene, and carboxamide moieties. []
The primary scientific application of 3-oxo-N-(quinolin-8-yl)-3H-benzo[f]chromene-2-carboxamide identified in the provided literature is its potential as an anti-breast cancer agent. [] In vitro studies have demonstrated its cytotoxic activity against the MCF7 breast cancer cell line, exhibiting promising inhibitory effects on cancer cell growth. [] Its IC50 value, a measure of its potency, was found to be 39.0 μmol L−1, indicating a higher activity compared to doxorubicin, a commonly used chemotherapeutic drug. []
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1